chemical structure and molecular weight of 5-(Difluoromethyl)thiophene-2-carbaldehyde
chemical structure and molecular weight of 5-(Difluoromethyl)thiophene-2-carbaldehyde
An In-Depth Technical Guide to 5-(Difluoromethyl)thiophene-2-carbaldehyde: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of 5-(Difluoromethyl)thiophene-2-carbaldehyde, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide a robust synthetic protocol, explore its reactivity, and discuss its potential applications, grounding our analysis in established chemical principles and field-proven insights.
Introduction: A Privileged Scaffold Meets a Key Bioisostere
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties allow it to serve as a bioisosteric replacement for a phenyl ring, often leading to enhanced pharmacological activity and improved pharmacokinetic profiles. Thiophene derivatives are core components of numerous approved drugs, highlighting their versatility and importance.
The introduction of fluorine-containing functional groups is a cornerstone of modern drug design. The difluoromethyl (CHF₂) group, in particular, is a valuable motif. It can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or hydroxymethyl (-CH₂OH) groups, capable of engaging in hydrogen bonding as a donor while significantly altering lipophilicity and metabolic stability. 5-(Difluoromethyl)thiophene-2-carbaldehyde combines these two powerful features: a proven heterocyclic core and a key fluorinated bioisostere, making it a highly valuable intermediate for synthesizing novel chemical entities with therapeutic potential.
Physicochemical and Structural Properties
The fundamental properties of 5-(Difluoromethyl)thiophene-2-carbaldehyde are summarized below. These identifiers are crucial for substance registration, database searching, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 5-(difluoromethyl)thiophene-2-carbaldehyde | [1] |
| CAS Number | 153026-81-4 | [1] |
| Molecular Formula | C₆H₄F₂OS | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Canonical SMILES | O=CC1=CC=C(C(F)F)S1 | [1] |
| InChI Key | FEFQMHVWDLIOHG-UHFFFAOYSA-N | [1] |
| Calculated LogP | 2.12 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
Molecular Structure Diagram
Caption: Chemical structure of 5-(Difluoromethyl)thiophene-2-carbaldehyde.
Synthesis and Purification
While specific literature on the synthesis of this exact molecule is sparse, a highly plausible and efficient route is the Vilsmeier-Haack formylation of the commercially available precursor, 2-(difluoromethyl)thiophene. This reaction is a classic method for formylating electron-rich aromatic and heteroaromatic rings.[2]
Synthetic Workflow Diagram
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is designed as a self-validating system. Successful formation of the Vilsmeier reagent is indicated by a change in viscosity and slight exotherm. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by NMR spectroscopy and Mass Spectrometry.
Materials:
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2-(Difluoromethyl)thiophene (1.0 eq)
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Phosphorus oxychloride (POCl₃) (1.1 eq)
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Anhydrous N,N-Dimethylformamide (DMF) (Solvent and Reagent)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (Eluent)
Procedure:
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Vilsmeier Reagent Preparation (Causality: Formation of the active electrophile): To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the chloroiminium salt (Vilsmeier reagent) often results in a thicker, sometimes crystalline mixture. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
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Formylation Reaction (Causality: Regioselective electrophilic attack): Dissolve 2-(difluoromethyl)thiophene (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. The thiophene ring is electron-rich, making the C5 position (para to the electron-withdrawing CHF₂ group) the most activated site for electrophilic substitution, ensuring high regioselectivity.[3]
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Reaction Monitoring: After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis (e.g., using 10% Ethyl Acetate in Hexanes) indicates the consumption of the starting material.
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Workup and Hydrolysis (Causality: Quenching the reaction and hydrolyzing the iminium intermediate): Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium species to the final aldehyde and quenches any remaining reactive reagents.
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Neutralization and Extraction: Once the ice has melted, slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM (3x).
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Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification (Causality: Isolation of the pure product): Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 5-(difluoromethyl)thiophene-2-carbaldehyde.
Spectroscopic Characterization (Predicted)
As experimental spectra for this compound are not widely published, the following section provides predicted NMR data based on established chemical shift principles and analysis of analogous structures.[4] This serves as an authoritative guide for researchers to confirm the identity of their synthesized material.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Notes |
| ¹H NMR | ||||
| CHO | 9.9 – 10.1 | s (singlet) | - | Typical for aromatic aldehydes. |
| Thiophene H4 | 7.8 – 8.0 | d (doublet) | J(H,H) ≈ 4.0 | Deshielded due to proximity to the aldehyde. |
| Thiophene H3 | 7.2 – 7.4 | d (doublet) | J(H,H) ≈ 4.0 | Coupled to H4. |
| CHF₂ | 6.7 – 7.1 | t (triplet) | ²J(H,F) ≈ 55 | Characteristic triplet due to coupling with two geminal fluorine atoms. |
| ¹³C NMR | ||||
| C=O | 182 – 185 | s (singlet) | - | Typical for an aromatic aldehyde carbonyl. |
| C2 (C-CHO) | 145 – 148 | t (triplet) | ³J(C,F) ≈ 4-6 | Coupled to the CHF₂ group through the ring. |
| C5 (C-CHF₂) | 140 – 144 | t (triplet) | ²J(C,F) ≈ 25-30 | Deshielded and coupled to the attached fluorine atoms. |
| C3, C4 | 125 – 138 | s (singlet) | - | Aromatic region. |
| CHF₂ | 112 – 116 | t (triplet) | ¹J(C,F) ≈ 240-250 | Characteristic large one-bond C-F coupling. |
| ¹⁹F NMR | ||||
| CHF₂ | -110 to -125 | d (doublet) | ²J(F,H) ≈ 55 | Referenced to CFCl₃. The chemical shift is typical for an Ar-CHF₂ group.[5] |
Chemical Reactivity and Derivatization
The dual functionality of 5-(difluoromethyl)thiophene-2-carbaldehyde makes it a versatile platform for further synthetic elaboration. The aldehyde group serves as a handle for a wide range of classical transformations essential for building molecular complexity in drug discovery programs.
Key Derivatization Pathways
